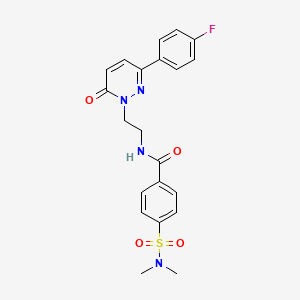![molecular formula C18H18F3N3O3S B2929050 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide CAS No. 1105231-38-6](/img/structure/B2929050.png)
2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
カタログ番号:
B2929050
CAS番号:
1105231-38-6
分子量:
413.42
InChIキー:
ZVAZEILMTPRJQV-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned contains several functional groups, including a tetrahydrothiophene ring, a trifluoromethyl group, a phenyl ring, and a pyrazole ring. These groups are common in many pharmaceutical and agrochemical compounds .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the functional groups present in the molecule. For example, the trifluoromethyl group is known to undergo various reactions, including nucleophilic substitution and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility .科学的研究の応用
Synthesis and Structural Analysis
- The synthesis and crystal structure of related compounds have been a focus, with studies demonstrating the formation of complex structures and detailed analysis of their molecular configurations. For instance, the synthesis and crystal structure of related pyrazole derivatives were examined, providing insights into their chemical properties and potential applications in material science or pharmaceuticals (Prabhuswamy et al., 2016), (Kumara et al., 2018).
Biological and Pharmacological Activities
- A significant amount of research has been conducted on the biological activities of similar compounds, particularly focusing on their antimicrobial, antifungal, and antitumor properties. Studies have revealed that certain pyrazole derivatives show potent activities against various microbial and cancer cell lines, suggesting their potential as therapeutic agents (Sharshira & Hamada, 2012), (Fahim et al., 2019).
Molecular Docking and QSAR Studies
- Some studies have focused on the molecular docking and quantitative structure-activity relationship (QSAR) analyses of pyrazole derivatives. These studies are crucial for understanding how these compounds interact with biological targets and for guiding the design of more effective drugs (Dhevaraj et al., 2019), (Palkar et al., 2017).
Chemical Reactivity and Stability
- The chemical reactivity and stability of similar compounds have been assessed, providing valuable information for their potential use in various chemical processes or as building blocks for more complex molecules (El-Azab et al., 2018).
Novel Synthesis Methods
- Innovative methods for synthesizing pyrazole derivatives have been explored, such as microwave-assisted synthesis, which offers advantages in terms of efficiency and environmental impact (Hu et al., 2011).
Environmental and Ecotoxicological Effects
- Research has also been conducted on the environmental and ecotoxicological effects of pyrazole derivatives. For example, studies on the protective effects of pyrazolecarboxamide derivatives against lead nitrate-induced oxidative stress in aquatic species highlight the potential environmental impact of these compounds (Soliman et al., 2019).
将来の方向性
特性
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-N-[2-(trifluoromethyl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3S/c19-18(20,21)13-5-1-2-6-15(13)22-17(25)16-12-4-3-7-14(12)23-24(16)11-8-9-28(26,27)10-11/h1-2,5-6,11H,3-4,7-10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAZEILMTPRJQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3CCS(=O)(=O)C3)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]pyrazine
Cat. No.: B2928967
CAS No.: 2196211-69-3
2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-t...
Cat. No.: B2928968
CAS No.: 670273-26-4
N1-benzhydryl-N2-(5-methylisoxazol-3-yl)oxalamide
Cat. No.: B2928971
CAS No.: 941921-34-2
2-{[2-(4-chlorophenyl)propan-2-yl]amino}-N-(1-cyanocycl...
Cat. No.: B2928972
CAS No.: 1427905-73-4
![2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]pyrazine](/img/structure/B2928967.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2928968.png)

![2-{[2-(4-chlorophenyl)propan-2-yl]amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2928972.png)
![3-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2928973.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2928974.png)
![4-Chloro-7H,8H,9H-pyrimido[4,5-b]azepine-6-carboxylic acid hydrochloride](/img/structure/B2928975.png)


![3,4,5-trimethoxy-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2928979.png)
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2928980.png)



